(2Z,6Z)-1,1-Diethoxynona-2,6-diene
Description
(2Z,6Z)-1,1-Diethoxynona-2,6-diene is a diethoxy-substituted nonadiene with a molecular formula of C₁₃H₂₄O₂ and a molecular mass of 212.33 g/mol . Its CAS Registry Number is 67674-37-7, and its canonical SMILES representation is O(CC)C(OCC)C=CCCC=CCC, reflecting the Z-configuration of both double bonds at positions 2 and 6 . This compound belongs to the class of acetals, commonly used as flavor and fragrance ingredients due to their stability and controlled release of aldehydes .
Key identifiers include:
Properties
CAS No. |
67674-37-7 |
|---|---|
Molecular Formula |
C13H24O2 |
Molecular Weight |
212.33 g/mol |
IUPAC Name |
(2Z,6Z)-1,1-diethoxynona-2,6-diene |
InChI |
InChI=1S/C13H24O2/c1-4-7-8-9-10-11-12-13(14-5-2)15-6-3/h7-8,11-13H,4-6,9-10H2,1-3H3/b8-7-,12-11- |
InChI Key |
GCIRJCKOUVCUBZ-MQEUWQHPSA-N |
SMILES |
CCC=CCCC=CC(OCC)OCC |
Isomeric SMILES |
CC/C=C\CC/C=C\C(OCC)OCC |
Canonical SMILES |
CCC=CCCC=CC(OCC)OCC |
Other CAS No. |
67674-37-7 106950-34-9 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Isomers
The compound has three primary structural isomers, differing in the configuration of double bonds :
| Isomer | CAS RN | Double Bond Configuration | Purity Range (%) | Odor Profile |
|---|---|---|---|---|
| (2Z,6Z) | 67674-37-7 | Z,Z | 85.00–99.90 | Green, fresh, cucumber, watermelon |
| (2E,6Z) | 67674-36-6 | E,Z | 85.00–99.90 | Fatty, buttery, seed-like |
| (2E,6E) | 67674-36-6 | E,E | 0.10–15.00 | Mild, less defined |
Key Observations :
- The (2Z,6Z) isomer is the most prevalent in commercial mixtures, often co-occurring with (2E,6Z) and (2E,6E) isomers .
- The Z-configuration at both double bonds enhances stability and intensifies green, fresh odor notes, making it preferable in fragrance formulations .
- (2E,6Z)-1,1-Diethoxynona-2,6-diene shares the same CAS RN (67674-36-6) as the (2E,6E) isomer but is distinguished by its E,Z configuration and higher purity .
Physicochemical Properties
| Property | (2Z,6Z)-Isomer | (2E,6Z)-Isomer | (2E,6E)-Isomer |
|---|---|---|---|
| Molecular Formula | C₁₃H₂₄O₂ | C₁₃H₂₄O₂ | C₁₃H₂₄O₂ |
| Molecular Mass | 212.33 g/mol | 212.33 g/mol | 212.33 g/mol |
| Boiling Point | Not reported | Not reported | Not reported |
| Solubility | Insoluble in water; soluble in organic solvents |
Notes:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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